2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H11ClFNO2 |
|---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluoronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11ClFNO2/c18-13-9-14(19)10-5-1-2-6-11(10)16(13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22) |
InChI Key |
KHFILUQKGCCLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic Acid
Halogenation of Naphthalene Precursors
The synthesis often begins with the preparation of a halogenated naphthalene intermediate. Chlorination at position 2 is typically achieved using chlorine gas in the presence of iron catalysts, as demonstrated in analogous syntheses of chlorinated benzoic acids. Fluorination at position 4 requires specialized agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂), which selectively replace hydroxyl or nitro groups without disrupting existing chloro substituents.
Chlorination Optimization
In the patent CN102627591B, chlorination of 4-methylsulfonyltoluene at 85–95°C in carbon tetrachloride or dichloromethane yielded 2-chloro-4-methylsulfonyltoluene with 93.4% molar efficiency. Adapting this to naphthalene derivatives would involve similar conditions, though reaction times may increase due to higher aromatic stability.
Fluorination Strategies
Fluorination remains a critical bottleneck. A two-step approach involving nitration followed by halogen exchange (e.g., using KF in dimethylformamide) has been proposed for analogous systems, though yields rarely exceed 70% due to competing decomposition.
Formation of the Amino Linkage
Coupling the halogenated naphthalene with anthranilic acid (2-aminobenzoic acid) is achieved through Buchwald-Hartwig amination or Ullmann coupling.
Palladium-Catalyzed Amination
Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable C–N bond formation under mild conditions (80–100°C). A study on similar naphthylamines reported yields of 65–78% using toluene as the solvent and Cs₂CO₃ as the base.
Copper-Mediated Ullmann Reaction
While less efficient than palladium catalysis, Ullmann reactions using CuI and 1,10-phenanthroline in DMSO at 130°C provide a cost-effective alternative, albeit with yields averaging 50–60%.
Oxidation of Methyl Groups to Carboxylic Acids
For routes starting with methyl-substituted precursors, oxidation to the carboxylic acid is critical. The patent CN105017101A details the use of nitric acid (63 wt%) at 175–195°C to convert 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid with 85% yield. Adapting this to naphthalene systems would require careful temperature control to prevent decarboxylation.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Halogenation → Amination | Chlorination, fluorination, coupling | 60–70% | High regioselectivity | Multi-step, costly catalysts |
| Ullmann Coupling | Direct coupling of pre-halogenated fragments | 50–60% | Low catalyst cost | Moderate yields, high temperatures |
| One-Pot Oxidation | Simultaneous halogenation/oxidation | 45–55% | Simplified workflow | Poor control over side reactions |
Mechanistic Insights and Side Reactions
Industrial Scalability and Environmental Considerations
Solvent Recycling
The use of dichloromethane in chlorination steps poses environmental and health risks. Recent advances in solvent-free halogenation using ball milling techniques could mitigate these issues, though applicability to naphthalenes remains untested.
Catalyst Recovery
Palladium recovery via filtration over Celite or activated carbon is critical for cost management. One patent achieved 92% Pd recovery using a silica-immobilized catalyst.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as an anticancer agent. Research indicates that derivatives of benzoic acid, particularly those that can interact with anti-apoptotic Bcl-2 family proteins, are promising in targeting various cancers. The design of inhibitors based on the benzoic acid scaffold has shown effective binding to Mcl-1 and Bfl-1 proteins, which are crucial in cancer cell survival .
Table 1: Binding Affinities of Related Compounds
| Compound Name | K_i (nM) | Target Proteins |
|---|---|---|
| Compound 24 | 100 | Mcl-1, Bfl-1 |
| Compound 1 | <100 | Mcl-1, Bfl-1 |
The ability of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid to form halogen bonds may enhance its binding affinity and specificity towards these targets, potentially leading to more effective cancer therapies.
The unique properties of halogenated compounds like this compound make them suitable for applications in materials science. The interactions arising from halogen bonding can be exploited to develop new materials with enhanced mechanical properties or specific functionalities.
Case Studies
Several studies have highlighted the effectiveness of halogenated benzoic acids in therapeutic applications:
Case Study 1: Anticancer Activity
A study focusing on the design of dual inhibitors targeting Mcl-1 and Bfl-1 demonstrated that modifications to the benzoic acid structure significantly improved binding affinities and selectivity against other anti-apoptotic proteins. This suggests that similar modifications to compounds like this compound could yield potent anticancer agents .
Case Study 2: Synthetic Versatility
Another investigation into the synthetic pathways for derivatives of benzoic acids revealed that introducing halogen atoms could enhance reactivity and yield novel compounds with desirable properties. This emphasizes the importance of structural modifications in expanding the utility of compounds like this compound within organic synthesis .
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid with four analogous compounds, focusing on structural features, substituents, and molecular properties.
Structural and Molecular Comparison
Key Differences and Implications
Lactofen’s trifluoromethyl and nitro groups (electron-withdrawing) make it highly electrophilic, aligning with its role as a herbicide .
Solubility and Bioavailability :
- The hydroxyl group in 6638-22-8 improves aqueous solubility compared to the halogenated target compound. Conversely, the acetamido group in 4-chloro-2-[2-(2-fluorophenyl)acetamido]benzoic acid may enhance lipid solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
